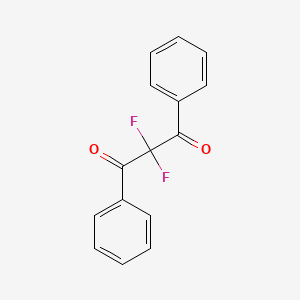

2,2-Difluoro-1,3-diphenylpropane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-1,3-diphenylpropane-1,3-dione is an organofluorine compound characterized by the presence of two fluorine atoms attached to a 1,3-diphenylpropane-1,3-dione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione typically involves the fluorination of 1,3-diketones or 1,3-ketoester derivatives. One common method employs fluorine gas in the presence of quinuclidine, which generates a fluoride ion in situ. This ion facilitates the fluorination process by limiting enolization and creating an electrophilic N–F fluorinating agent .

Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic fluorinating agents such as Selectfluor, NFSI, and NFOBS. These agents are effective in converting methylene groups to difluoromethylene groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions are common, especially involving halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often employ reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include difluorinated diketones, alcohol derivatives, and halogenated compounds .

Scientific Research Applications

2,2-Difluoro-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The presence of difluoromethylene groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence metabolic pathways, making the compound valuable in drug development and biochemical research .

Comparison with Similar Compounds

1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane): Lacks the difluoromethylene groups, resulting in different chemical properties and applications.

2,2-Difluoro-1,3-bis(4-chlorophenyl)propane-1,3-dione:

Uniqueness: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione is unique due to the presence of difluoromethylene groups, which impart enhanced metabolic stability, lipophilicity, and bioavailability. These properties make it particularly valuable in pharmaceuticals and agrochemicals, where such characteristics are highly desirable .

Biological Activity

2,2-Difluoro-1,3-diphenylpropane-1,3-dione is a fluorinated derivative of 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane). This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The introduction of fluorine atoms into organic molecules often enhances their biological properties, making them valuable in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical formula for this compound is C15H10F2O2. The presence of two fluorine atoms at the 2-position of the diketone structure significantly influences its reactivity and biological interactions.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.24 g/mol |

| Boiling Point | 357.4 °C |

| Melting Point | 77-79 °C |

| Density | 1.1 g/cm³ |

Synthesis of this compound

The synthesis of this compound typically involves electrophilic fluorination of 1,3-diphenylpropane-1,3-dione using reagents such as Selectfluor or fluorine gas under controlled conditions. Studies have shown that the reaction conditions can significantly affect the yield and selectivity of difluorination .

Synthesis Overview

- Starting Material : 1,3-Diphenylpropane-1,3-dione.

- Reagents : Selectfluor or fluorine gas.

- Conditions : Reaction in acetonitrile with appropriate catalysts or bases to facilitate enolization and subsequent difluorination.

- Yield : Varies based on conditions; reported yields can exceed 60% for difluorinated products .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and oxidative stress.

Key Findings

- Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines and modulate the activity of nuclear factor kappa B (NFkB) .

- Antioxidant Activity : The compound may enhance the expression of antioxidant enzymes by activating the Nrf2 pathway .

Study on HepG2 Cells

A study investigated the effects of dibenzoylmethane (the parent compound) on HepG2 cells, revealing that it increases the expression of heme oxygenase-1 (HO-1) in a concentration-dependent manner without significant cytotoxicity . This suggests a potential protective role against oxidative damage.

In Vivo Studies

In animal models, compounds similar to this compound have demonstrated protective effects against liver damage induced by carbon tetrachloride (CCl4), highlighting their potential therapeutic applications in hepatoprotection .

Properties

CAS No. |

365-00-4 |

|---|---|

Molecular Formula |

C15H10F2O2 |

Molecular Weight |

260.23 g/mol |

IUPAC Name |

2,2-difluoro-1,3-diphenylpropane-1,3-dione |

InChI |

InChI=1S/C15H10F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H |

InChI Key |

JOVRDMZVXGHYHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.